The primary application of Boc-N-Me-Phe-OH, also known as N-Methyl-L-phenylalanine tert-Butyl Ester, lies in the field of peptide synthesis. It is a building block, specifically an amino acid derivative, used in the construction of peptides and proteins through a process called solid-phase peptide synthesis (SPPS) []. SPPS is a widely employed technique for the efficient and controlled assembly of peptides in a laboratory setting.
Boc-N-Me-Phe-OH incorporates several key features that make it suitable for SPPS:
Beyond its general use in peptide synthesis, Boc-N-Me-Phe-OH finds application in various specific research areas:
Boc-N-Methyl-Phenylalanine, also known as N-Boc-N-methyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. Its chemical formula is with a molecular weight of 279.33 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly utilized in peptide synthesis to prevent unwanted reactions during the formation of peptide bonds . The compound is characterized by its solubility in organic solvents and has a high gastrointestinal absorption rate, making it suitable for various biological applications .
Boc-N-Methyl-Phenylalanine exhibits various biological activities:
The synthesis of Boc-N-Methyl-Phenylalanine typically involves:
Boc-N-Methyl-Phenylalanine finds applications in several fields:
Studies on the interactions involving Boc-N-Methyl-Phenylalanine have revealed:
Boc-N-Methyl-Phenylalanine shares structural characteristics with several similar compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
N-Boc-N-methyl-D-phenylalanine | 37553-65-4 | 1.00 | Directly related derivative |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | 959581-21-6 | 0.94 | Different backbone structure |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | 114359-37-4 | 0.94 | Variation in side chain |
N-Boc-L-valine | 14312-83-9 | 0.92 | Another amino acid derivative used in peptide synthesis |
The uniqueness of Boc-N-Methyl-Phenylalanine lies in its specific methyl substitution on the nitrogen atom and the presence of the Boc protecting group, which allows for versatile applications in organic synthesis and medicinal chemistry .